molecular formula C12H14ClF2N3 B15113590 1-(2,5-difluorophenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine

1-(2,5-difluorophenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine

Cat. No.: B15113590
M. Wt: 273.71 g/mol
InChI Key: RNOHQAJKCLJRGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,5-Difluorophenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine is an organic compound that features a difluorophenyl group and a pyrazolylmethyl group attached to a methanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,5-difluorophenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with an appropriate 1,3-diketone under acidic conditions.

    Attachment of the Methyl Group: The methyl group is introduced to the pyrazole ring through alkylation using methyl iodide in the presence of a base such as potassium carbonate.

    Formation of the Difluorophenyl Intermediate: The difluorophenyl group is prepared by fluorination of a suitable phenyl precursor using reagents like sulfur tetrafluoride.

    Coupling Reaction: The final step involves coupling the difluorophenyl intermediate with the pyrazolylmethylamine under reductive amination conditions using a reducing agent like sodium triacetoxyborohydride.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(2,5-Difluorophenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced amine derivatives.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Formation of oxides and hydroxyl derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

1-(2,5-Difluorophenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders and inflammation.

    Materials Science: The compound is explored for its use in the development of advanced materials, including polymers and coatings with unique properties.

    Biological Studies: It is used in biological assays to study its effects on cellular pathways and enzyme activities.

    Industrial Applications: The compound is evaluated for its potential use as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2,5-difluorophenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes or receptors involved in neurotransmission or inflammatory pathways.

    Pathways Involved: It may modulate signaling pathways such as the MAPK/ERK pathway or the NF-κB pathway, leading to altered cellular responses.

Comparison with Similar Compounds

  • 1-(2,4-Difluorophenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine
  • 1-(2,5-Difluorophenyl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]methanamine
  • 1-(2,5-Difluorophenyl)-N-[(1-methyl-1H-pyrazol-3-yl)methyl]methanamine

Comparison:

  • Structural Differences: The position of the fluorine atoms and the substitution on the pyrazole ring can significantly affect the compound’s properties.
  • Unique Features: 1-(2,5-Difluorophenyl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to its analogs.

Properties

Molecular Formula

C12H14ClF2N3

Molecular Weight

273.71 g/mol

IUPAC Name

N-[(2,5-difluorophenyl)methyl]-1-(2-methylpyrazol-3-yl)methanamine;hydrochloride

InChI

InChI=1S/C12H13F2N3.ClH/c1-17-11(4-5-16-17)8-15-7-9-6-10(13)2-3-12(9)14;/h2-6,15H,7-8H2,1H3;1H

InChI Key

RNOHQAJKCLJRGV-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC=N1)CNCC2=C(C=CC(=C2)F)F.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.